1-(4'-Methoxyphenyl)proanol-methyl-d3
Description
1-(4'-Methoxyphenyl)proanol-methyl-d3 is a deuterated analog of 1-(4-methoxyphenyl)propan-1-ol, where the methyl (-CH3) group attached to the propanol backbone is replaced with a deuterated methyl (-CD3) group. This isotopic substitution is often employed in pharmacokinetic and metabolic studies to track molecular behavior, as deuterium incorporation can alter metabolic stability without significantly changing the compound’s chemical reactivity .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i1D3 |
InChI Key |
RELLLNVFFUWXHI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C1=CC=C(C=C1)OC)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4’-Methoxyphenyl)proanol-methyl-d3 involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically starts with the precursor compound, 1-(4’-Methoxyphenyl)propanol, which undergoes deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and catalysts to facilitate the exchange process. Industrial production methods may include large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4’-Methoxyphenyl)proanol-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4’-Methoxyphenyl)proanol-methyl-d3 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4’-Methoxyphenyl)proanol-methyl-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for accurate tracing and analysis in various research applications. The molecular targets and pathways involved depend on the specific research context, such as enzyme-substrate interactions in metabolic studies or receptor binding in pharmacological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural features and biological activities of compounds related to 1-(4'-methoxyphenyl)proanol-methyl-d3:
Notes:
- Methoxy positioning: Compounds with a 4'-methoxyphenyl group (e.g., 4'-methoxypropiophenone) often serve as synthetic intermediates, while hydroxylation at the 3' position (e.g., M14) enhances bioactivity .
- Functional groups : The presence of α,β-unsaturated ketones (M14) or trihydroxypropane moieties correlates with enhanced enzyme inhibition or anticancer effects .
Enzyme Inhibition
- 1-(4'-Methoxyphenyl)-1,2,3-trihydroxypropane : Exhibits superior inhibitory activity against human carbonic anhydrase (hCA) I/II compared to acetazolamide, a clinical diuretic. This is attributed to hydrogen bonding between the trihydroxy groups and the enzyme’s active site .
- 1-(3',4'-Dihydroxyphenyl)-3-(4"-methoxyphenyl)-propane: Shows strong anti-inflammatory effects via NO inhibition (IC50 = 4.00 μM), outperforming the positive control L-NMMA (IC50 = 10.18 μM) .
Anticancer Activity
- Metabolites M14 and M15: Derived from [6]-shogaol, these compounds induce apoptosis in cancer cells. M14, with its conjugated dienone structure, demonstrates greater potency than the parent compound .
Antimicrobial and Remineralization Effects
- 1-(4'-Hydroxy-3'-methoxyphenyl)-5-hydroxy-3-deconone: A ginger-derived compound with antimicrobial properties and fluoride content, contributing to dental enamel remineralization .
Metabolic Stability and Deuterium Effects
While direct data on 1-(4'-Methoxyphenyl)proanol-methyl-d3 is unavailable, deuterium incorporation in analogous compounds is known to:
Biological Activity
1-(4'-Methoxyphenyl)proanol-methyl-d3, also known as (R,S)-Equol-d4, is a deuterated analog of equol, a nonsteroidal estrogen derived from the metabolism of the soy isoflavone daidzein. This compound has garnered attention in scientific research due to its potential biological activities, particularly in relation to estrogenic effects, bone health, and metabolic pathways.
- Molecular Formula : C15H14O3
- Molecular Weight : 246.298 g/mol
- IUPAC Name : 2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol
- CAS Number : 1216469-13-4
1-(4'-Methoxyphenyl)proanol-methyl-d3 exhibits its biological activity primarily through its interaction with estrogen receptors, particularly estrogen receptor beta (ERβ). This interaction can modulate the activity of estrogen-responsive genes and pathways, influencing various physiological processes such as:
- Bone health : Promoting osteogenesis and collagen synthesis.
- Cardiovascular health : Potentially reducing risks associated with menopause and osteoporosis.
Estrogenic Activity
Research indicates that (R,S)-Equol-d4 displays significant estrogenic activity. It binds to ERβ with high affinity, which is crucial for mediating its effects on bone density and cardiovascular health. The compound's ability to mimic estrogen makes it a valuable candidate for therapeutic applications in postmenopausal women.
Osteogenic Induction
Studies have demonstrated that (R,S)-Equol-d4 can enhance osteogenic differentiation in human periodontal ligament stem cells (hPDLSCs). The compound promotes the expression of osteogenic markers such as BMP2 and RUNX2, which are essential for bone formation and maintenance.
| Compound | Osteogenic Marker Expression | Cell Viability |
|---|---|---|
| (R,S)-Equol-d4 | Increased BMP2 expression | >90% at 100 nM |
| Control (No treatment) | Baseline levels | 100% |
Cytotoxicity Profile
The cytotoxic effects of (R,S)-Equol-d4 have been evaluated in vitro. At concentrations up to 300 nM, the compound showed no significant toxicity on hPDLSCs over a period of five days. This suggests a favorable safety profile for further therapeutic exploration.
Study on Osteogenic Differentiation
A recent study focused on the osteogenic potential of various compounds, including (R,S)-Equol-d4. The results indicated that this compound significantly enhanced the differentiation of hPDLSCs into osteoblasts when compared to controls. The mechanism was linked to the activation of signaling pathways involving ERK and PI3K, which are critical for osteogenesis.
Comparative Analysis with Other Isoflavones
In comparative studies with other isoflavones such as daidzein and genistein, (R,S)-Equol-d4 exhibited superior efficacy in promoting osteogenic differentiation and enhancing collagen synthesis. This underscores its potential as a more effective therapeutic agent in bone-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
